Tmsx C-11 is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to study adenosine A2A receptors in the human brain. This compound, specifically labeled with carbon-11, allows researchers to visualize and quantify the binding of adenosine A2A receptors, which are implicated in various neurological disorders, including Parkinson's disease and other neurodegenerative conditions. The ability to assess receptor density and function non-invasively makes Tmsx C-11 a valuable tool in both clinical and preclinical studies.
Tmsx C-11 is synthesized through a series of radiochemical processes that incorporate carbon-11 into the molecular structure of the compound. The synthesis typically involves established methods from the literature that ensure high radiochemical purity, which is crucial for reliable imaging results.
Tmsx C-11 is classified as a radiopharmaceutical, specifically a positron-emitting tracer used in neuroimaging. It falls under the category of small molecules designed for receptor imaging and quantification in living organisms.
The synthesis of Tmsx C-11 generally follows a multi-step process involving the preparation of precursor compounds followed by radiolabeling. The most common method involves the reaction of an appropriate precursor with carbon-11, which is produced via a cyclotron.
Technical Details:
The molecular structure of Tmsx C-11 includes specific functional groups that facilitate its binding to adenosine A2A receptors. While the exact structural formula is not detailed here, it typically consists of a core structure modified with substituents that enhance its affinity for the target receptor.
The molecular weight and other physicochemical properties are critical for understanding its behavior in biological systems. Detailed structural data can be referenced from specialized chemical databases or literature focusing on radiopharmaceuticals.
Tmsx C-11 undergoes specific chemical interactions upon administration into biological systems, primarily binding to adenosine A2A receptors in the brain.
Technical Details:
The mechanism of action of Tmsx C-11 involves its selective binding to adenosine A2A receptors, which are G protein-coupled receptors involved in various neurological processes.
Upon binding, Tmsx C-11 enables visualization through PET imaging, providing insights into receptor density and activity in various neurological conditions. This information is crucial for understanding disease mechanisms and evaluating treatment responses.
Tmsx C-11 is characterized by:
Key chemical properties include:
Relevant data regarding its physical and chemical properties can be found in specialized pharmacological texts or journals focusing on radiopharmaceutical chemistry.
Tmsx C-11 has several scientific uses:
Positron emission tomography (PET) radioligands targeting specific neuroreceptors have revolutionized our understanding of brain function and pathology. Among these, [7-methyl-¹¹C]-(E)-8-(3,4,5-Trimethoxystyryl)-1,3,7-trimethylxanthine ([¹¹C]TMSX, also known as [¹¹C]KF18446) has emerged as a critical tool for in vivo mapping of adenosine A₂A receptors (A₂AR) [1] [8]. Developed to address the need for selective A₂AR visualization, this xanthine-based compound enables non-invasive quantification of receptor density and distribution in living organisms. Its significance lies in A₂AR's dual roles: as a modulator of dopaminergic signaling in neurological disorders and a regulator of inflammation in cardiovascular and immune pathologies [2] [5] [10]. Clinical adoption of [¹¹C]TMSX PET offers insights into disease mechanisms and therapeutic monitoring for conditions like Parkinson’s disease (PD) and multiple sclerosis (MS), where A₂AR dynamics are altered [2] [10].
The quest for an ideal A₂AR radioligand faced challenges due to receptor similarity across adenosine subtypes and low brain density outside the striatum. [¹¹C]TMSX was rationally designed from the A₂AR antagonist KF18446, incorporating a carbon-11 labeled methyl group (⁷-methyl-¹¹C) to ensure metabolic stability and blood-brain barrier penetration [7] [8]. Preclinical validation confirmed its suitability:
Table 1: Preclinical Validation of [¹¹C]TMSX
Parameter | Finding | Significance |
---|---|---|
Striatal Uptake | High in basal ganglia; reduced by theophylline | Confirms A₂A-specific binding in vivo |
Metabolite Correction | Parent fraction: 90% at 15 min (plasma) | Enables accurate kinetic modeling |
Radiation Dose | Effective dose: 4.6 μSv/MBq | Safe for human administration |
Clinical translation established [¹¹C]TMSX’s utility for brain imaging. Test-retest studies showed high reproducibility (variability <10%) in striatal distribution volume ratios, critical for longitudinal monitoring [3] [4].
[¹¹C]TMSX belongs to the styrylxanthine class, featuring an (E)-configured styryl group essential for A₂AR affinity. Key properties include:
Quantification Methods:Kinetic modeling uses arterial plasma input or reference regions:
Table 2: [¹¹C]TMSX Quantification Approaches
Method | Input | Output | Limitations |
---|---|---|---|
Logan Plot (Plasma) | Metabolite-corrected plasma | Vₜ (distribution volume) | Invasive arterial sampling |
Reference Region | Cerebral cortex TAC | BPND (binding potential) | Assumes negligible A₂AR in cortex |
Population-Based Input | Scaled population curve | Vₜ | Reduced accuracy in disease states |
A₂ARs are enriched in striatal neurons and immune cells, modulating neurotransmission and inflammation. [¹¹C]TMSX PET reveals receptor alterations in:
Neurological Disorders:
Cardiovascular Implications:While not directly studied with [¹¹C]TMSX, A₂AR pathophysiology informs its potential applications:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7